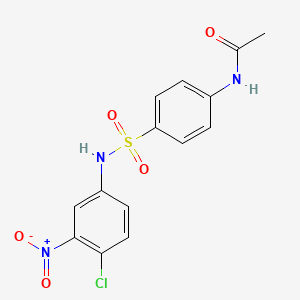

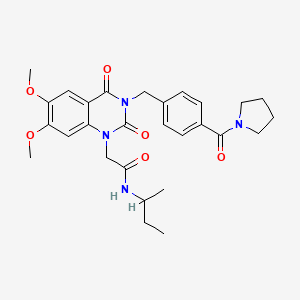

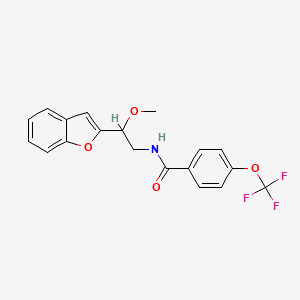

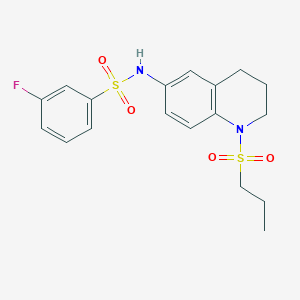

N-(2-(苯并呋喃-2-基)-2-甲氧基乙基)-4-(三氟甲氧基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzofuran compounds are ubiquitous in nature . They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Due to these biological activities and potential applications, benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide .

Synthesis Analysis

Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis

The molecular structure of benzofuran compounds is characterized by a fused aromatic ring system, which includes a benzene ring fused to a furan ring .Chemical Reactions Analysis

Benzofuran compounds can undergo a variety of chemical reactions, depending on the specific substituents present on the benzofuran ring . These reactions can be used to synthesize a wide range of benzofuran derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran compounds can vary widely, depending on the specific substituents present on the benzofuran ring . For example, 2-Benzofuranyl methyl ketone, a benzofuran derivative, is a solid with a boiling point of 110-113 °C/3 mmHg and a melting point of 70-72 °C .科学研究应用

分子结构和超分子组装

相关苯甲酰胺衍生物的结构分析揭示了它们形成新型超分子组装的能力。例如,某些苯甲酰胺化合物可以自组装成π-堆叠的棒状结构,包裹在三重螺旋氢键结合的酰胺链中,暗示了某些柱状液晶的新组织方式 (Lightfoot et al., 1999)。这种特性可以在材料科学领域中探索,特别是用于创建新型液晶显示器或光学存储设备。

抗氧化和神经保护活性

含有苯并呋喃和苯甲酰胺基团的化合物已被研究其抗氧化和神经保护作用。对新型苯并呋喃-2-羧酰胺衍生物的研究表明具有显著的神经保护和抗氧化活性,暗示了类似化合物在治疗阿尔茨海默病或帕金森病等神经系统疾病中的潜力 (Cho et al., 2015)。鉴于结构相似性,N-(2-(苯并呋喃-2-基)-2-甲氧基乙基)-4-(三氟甲氧基)苯甲酰胺可能表现出类似的生物活性,值得进一步研究神经保护和抗氧化机制。

合成途径和药物设计

N-(2-(苯并呋喃-2-基)-2-甲氧基乙基)-4-(三氟甲氧基)苯甲酰胺的化学结构表明具有合成多样性的潜力,并可作为各种治疗剂的前体。苯甲酰胺衍生物已被合成并评估其体外和体内生物活性,包括作为抗炎、镇痛和抗心律失常剂 (Ohemeng et al., 1994),(Banitt et al., 1977)。这表明N-(2-(苯并呋喃-2-基)-2-甲氧基乙基)-4-(三氟甲氧基)苯甲酰胺的衍生物可以用于各种药理学性质的探索。

材料科学应用

苯并呋喃和苯甲酰胺衍生物的独特电子和结构特性,如N-(2-(苯并呋喃-2-基)-2-甲氧基乙基)-4-(三氟甲氧基)苯甲酰胺中所发现的特性,可以在材料科学中得到利用。这些化合物有望用于有机半导体、光伏电池,或作为有机发光二极管(OLED)中的组件,因为它们能够参与π-π堆积和氢键结合,这对于形成有序结构以实现有效电荷传输是至关重要的 (Levai et al., 2002)。

作用机制

Target of Action

Benzofuran compounds, a core structure in this compound, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets.

Mode of Action

Benzofuran derivatives have been reported to interact with their targets in a variety of ways, leading to changes in cellular function . The specific interactions and resulting changes would depend on the exact nature of the target.

Biochemical Pathways

Given the broad range of biological activities exhibited by benzofuran compounds , it is likely that multiple pathways could be affected, leading to downstream effects such as inhibition of tumor growth, bacterial killing, reduction of oxidative stress, and inhibition of viral replication.

Result of Action

Based on the known activities of benzofuran compounds , potential effects could include cell death in tumors, bacterial killing, reduction of oxidative stress, and inhibition of viral replication.

安全和危害

未来方向

Given the wide range of biological activities and potential applications of benzofuran compounds, they are likely to continue to attract the attention of researchers in the fields of chemistry and pharmacology . Future research may focus on discovering new benzofuran derivatives with novel biological activities, as well as developing more efficient methods for synthesizing these compounds .

属性

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-4-(trifluoromethoxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3NO4/c1-25-17(16-10-13-4-2-3-5-15(13)26-16)11-23-18(24)12-6-8-14(9-7-12)27-19(20,21)22/h2-10,17H,11H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JADNSQOLIAMZOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C1=CC=C(C=C1)OC(F)(F)F)C2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 7-methoxyimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2479539.png)

![7-Azaspiro[4.6]undec-9-ene hydrochloride](/img/structure/B2479548.png)